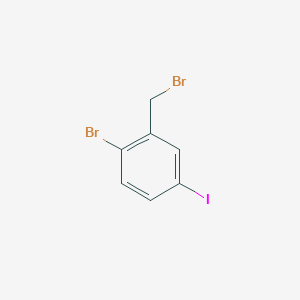

1-Bromo-2-(bromomethyl)-4-iodobenzene

Vue d'ensemble

Description

“1-Bromo-2-(bromomethyl)-4-iodobenzene” is a bromo-organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Synthesis Analysis

The synthesis of bromo-organic compounds like “1-Bromo-2-(bromomethyl)-4-iodobenzene” often involves bromination, a type of electrophilic aromatic substitution. Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds .Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(bromomethyl)-4-iodobenzene” can be analyzed using various methods such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods like ab initio and Density Functional Theory (DFT) calculations .Chemical Reactions Analysis

Bromo-organic compounds like “1-Bromo-2-(bromomethyl)-4-iodobenzene” are often used in organic synthesis. They can undergo various organic transformations such as bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, rearrangement, hydrolysis, catalysis, etc .Applications De Recherche Scientifique

Catalyzed Synthesis of Benzofurans

1-Bromo-2-iodobenzenes, closely related to 1-Bromo-2-(bromomethyl)-4-iodobenzene, have been utilized in CuI-catalyzed reactions to synthesize 2,3-disubstituted benzofurans. This process involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, leading to various benzofurans with different substituents (Lu et al., 2007).

Precursor for Organic Transformations

1,2-Dibromobenzenes, which include derivatives like 1-Bromo-2-(bromomethyl)-4-iodobenzene, serve as valuable precursors for several organic transformations. They are particularly important in reactions involving the intermediate formation of benzynes, highlighting their role in synthesizing diverse organic compounds (Diemer, Leroux, & Colobert, 2011).

Halogenation of Polyalkylbenzenes

In the study of ring halogenations, 1-Bromo-2,5-pyrrolidinedione and similar compounds were used for the halogenation of polyalkylbenzenes, indicating the potential of such compounds in complex halogenation processes (Bovonsombat & Mcnelis, 1993).

Synthesis of Dibenzo[b,d]furan Derivatives

1-Bromo-2-iodobenzenes, analogous to 1-Bromo-2-(bromomethyl)-4-iodobenzene, are used in Cu-catalyzed reactions with 1,3-cyclohexanediones to produce 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. This selective process involves Ullmann-type C-arylation and O-arylation (Aljaar et al., 2012).

Bromination and Sulfur-functionalization

The NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene, related to 1-Bromo-2-(bromomethyl)-4-iodobenzene, has led to the synthesis of various bromination products, including sulfur-containing quinone derivatives. This showcases its utility in creating complex, functionalized organic compounds (Aitken et al., 2016).

Synthesis of Dinitrobenzenes

1-Bromo-2,4-dinitrobenzene, synthesized from bromobenzene, indicates the potential of bromobenzene derivatives, like 1-Bromo-2-(bromomethyl)-4-iodobenzene, in the creation of intermediates for medicinal and pharmaceutical agents (Xuan et al., 2010).

Thermochemical Studies

Vapor pressures and other thermochemical properties of bromo- and iodo-substituted methylbenzenes, similar to 1-Bromo-2-(bromomethyl)-4-iodobenzene, have been studied. These studies are crucial for understanding the physical properties of these compounds in various states (Verevkin et al., 2015).

X-Ray Structure Analysis

X-Ray structure determinations of bromo- and/or bromomethylsubstituted benzenes, including compounds similar to 1-Bromo-2-(bromomethyl)-4-iodobenzene, provide insights into molecular interactions and packing patterns in these compounds, essential for understanding their chemical behavior (Jones, Kuś, & Dix, 2012).

Mécanisme D'action

Target of Action

Brominated and iodinated compounds often interact with various biological macromolecules, including proteins and nucleic acids .

Mode of Action

Brominated compounds often undergo e2 elimination reactions . In these reactions, a base removes a proton from the carbon atom adjacent to the carbon-bromine bond, leading to the formation of a double bond and the release of a bromide ion .

Biochemical Pathways

Halogenated organic compounds can potentially disrupt various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The bioavailability of such compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .

Result of Action

Halogenated compounds can potentially cause cellular damage by reacting with biological macromolecules or disrupting normal biochemical processes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-2-(bromomethyl)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2I/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXVQLWVDZQCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697087 | |

| Record name | 1-Bromo-2-(bromomethyl)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

289617-98-7 | |

| Record name | 1-Bromo-2-(bromomethyl)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

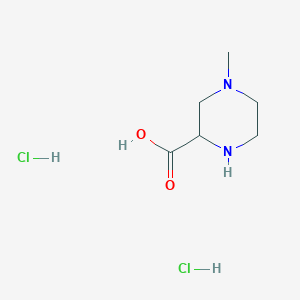

![2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395059.png)

![2-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395061.png)

![2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid](/img/structure/B1395064.png)

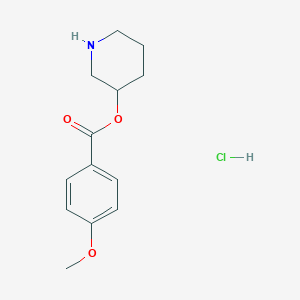

![3-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1395067.png)

![3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395068.png)

![3-{[(1,6-Dibromo-2-naphthyl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395069.png)

![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395070.png)

![5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1395073.png)

![3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1395079.png)